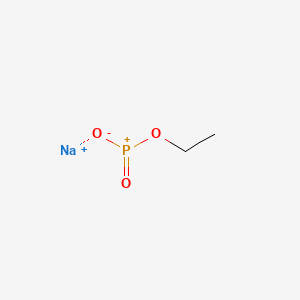
Phosphonic acid, monoethyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, monoethyl ester, sodium salt is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acid, monoethyl ester, sodium salt can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) in an aqueous solution at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (BTMS) followed by methanolysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The McKenna procedure is favored due to its convenience, high yields, and mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, monoethyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various phosphonate esters.
Substitution: Substituted phosphonate compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, monoethyl ester, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, monoethyl ester, sodium salt involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, making it effective as a chelating agent. Additionally, its ability to undergo nucleophilic substitution allows it to interact with various biological molecules, influencing metabolic pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Phosphonic Acid: Shares similar chemical properties but lacks the ester group.
Phosphorous Acid: Contains a P-H bond instead of the P=O bond found in phosphonic acid derivatives.
Hypophosphorous Acid: Features a different oxidation state of phosphorus and distinct reactivity.
Uniqueness: Phosphonic acid, monoethyl ester, sodium salt is unique due to its ester group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical interactions and stability .
Eigenschaften
CAS-Nummer |
39148-16-8 |
|---|---|
Molekularformel |
C2H5NaO3P+ |
Molekulargewicht |
131.02 g/mol |
IUPAC-Name |
sodium;ethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C2H5O3P.Na/c1-2-5-6(3)4;/h2H2,1H3;/q;+1 |
InChI-Schlüssel |
IYYIUOWKEMQYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















